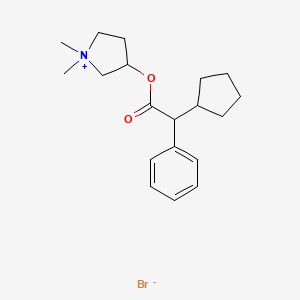

1,1-Dimethyl-3-hydroxypyrrolidinium bromide alpha-phenylcyclopentaneacetate

Description

AHR 350 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor is known for its role in mediating the toxic effects of environmental pollutants, but it also plays a significant role in maintaining cellular homeostasis and regulating immune responses .

Properties

CAS No. |

102584-66-7 |

|---|---|

Molecular Formula |

C19H28BrNO2 |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-phenylacetate;bromide |

InChI |

InChI=1S/C19H28NO2.BrH/c1-20(2)13-12-17(14-20)22-19(21)18(16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-18H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

GELGJWQUBUWWKR-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AHR 350 involves multiple steps, including the formation of a tricyclic fused heterocycle. The general synthetic route includes the following steps:

Formation of the core structure: This involves the cyclization of aromatic compounds under specific conditions.

Functionalization: Introduction of functional groups to the core structure through substitution reactions.

Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of AHR 350 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes:

Batch reactors: Used for the initial synthesis steps.

Continuous flow reactors: Employed for functionalization and purification steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

AHR 350 undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, AHR 350 can form oxidized derivatives.

Reduction: Reducing agents can convert AHR 350 into its reduced forms.

Substitution: Functional groups on AHR 350 can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products

Scientific Research Applications

AHR 350 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the interactions of aryl hydrocarbon receptor ligands.

Biology: Investigated for its role in modulating immune responses and cellular differentiation.

Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated aryl hydrocarbon receptor activity, such as cancer and autoimmune disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

AHR 350 exerts its effects by binding to the aryl hydrocarbon receptor, leading to the dissociation of the receptor from its chaperone proteins. This allows the receptor to translocate into the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator. The dimer then binds to specific DNA sequences, regulating the transcription of target genes involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

2,3,7,8-Tetrachlorodibenzo-p-dioxin: A well-known aryl hydrocarbon receptor ligand with high affinity.

Benzo[a]pyrene: Another potent aryl hydrocarbon receptor ligand found in tobacco smoke.

Kynurenine: An endogenous ligand involved in tryptophan metabolism.

Uniqueness

AHR 350 is unique due to its selective modulation of aryl hydrocarbon receptor activity, exhibiting both agonist and antagonist properties depending on the tissue and cellular context. This selective modulation makes it a valuable tool for studying the diverse roles of the aryl hydrocarbon receptor in health and disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.